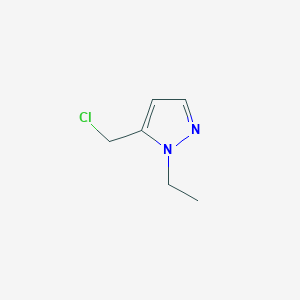

5-(氯甲基)-1-乙基-1H-吡唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

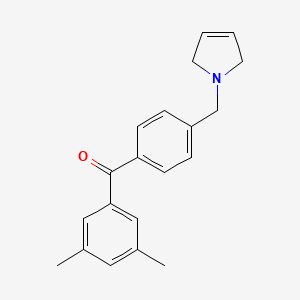

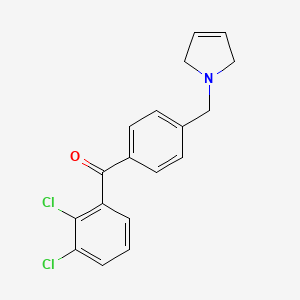

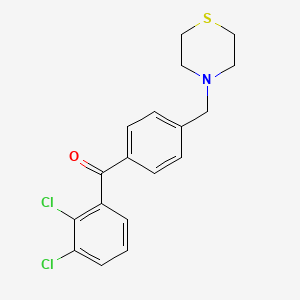

The compound "5-(chloromethyl)-1-ethyl-1H-pyrazole" is a derivative of the pyrazole family, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms at positions 1 and 2. Pyrazole derivatives are known for their diverse range of biological activities and applications in various fields such as medicinal chemistry and agriculture .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the cyclization of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For instance, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was prepared from a one-pot condensation reaction involving ethyl acetoacetate and phenyl hydrazine . Similarly, ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate was synthesized by treating a precursor with ethyl 2-cyano-3,3-dimethylthioacrylate . These methods demonstrate the versatility of pyrazole synthesis, which can be adapted to introduce various substituents, such as the chloromethyl group, at different positions on the pyrazole ring.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as IR, NMR, and HRMS, as well as X-ray crystal diffraction. For example, the crystal structure of ethyl 5-amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile was determined and found to be stabilized by intermolecular N-H...N and C-H...Cl interactions . These structural analyses provide insights into the three-dimensional arrangement of atoms within the molecule and the types of intermolecular interactions that may influence its properties and reactivity.

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The reactivity can be influenced by substituents on the pyrazole ring, as seen in the study of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole derivatives, where the absorption and emission properties were found to be less correlated with substituent groups . Additionally, the presence of chloromethyl groups can potentially make the compound a suitable electrophile for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, can be deduced from their molecular structure and substituents. For instance, the introduction of a trimethylsilyl group in ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate was shown to influence its bioactivity, as determined by DFT calculations and X-ray diffraction analysis . The presence of a chloromethyl group in "5-(chloromethyl)-1-ethyl-1H-pyrazole" would likely affect its physical properties, such as solubility in organic solvents, and its chemical reactivity, particularly in nucleophilic substitution reactions.

科学研究应用

Synthesis and Chemical Properties

- Microwave-Assisted Synthesis : Novel 5-trichloromethyl-4,5-dihydro-1H-1-pyrazole ethyl esters, closely related to 5-(chloromethyl)-1-ethyl-1H-pyrazole, were synthesized using microwave-induced techniques, highlighting an environmentally friendly approach (Martins et al., 2006).

- Molecular Structure Analysis : The crystal and molecular structure of related compounds like 5-Amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile was studied, indicating significant intermolecular interactions that stabilize the crystal structure (Fathima et al., 2014).

- Spectral and Theoretical Investigations : Research on similar pyrazole derivatives, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, focused on combining experimental and theoretical studies to understand their properties (Viveka et al., 2016).

Applications in Medicine and Pharmacology

- Anticancer Properties : A study synthesized quadracyclic regioisomers from compounds similar to 5-(chloromethyl)-1-ethyl-1H-pyrazole, showing promising anti-proliferative activities against cancer, comparable to paclitaxel (Jose, 2017).

- Antimicrobial Activity : Novel pyrazole derivatives, including ones structurally related to 5-(chloromethyl)-1-ethyl-1H-pyrazole, were tested for antimicrobial activity, with some showing significant effects against bacteria and fungi (Radwan et al., 2014).

- Synthesis of Hybrid Molecules : In research on benzimidazole-pyrazoline hybrid molecules, derivatives of 5-(chloromethyl)-1-ethyl-1H-pyrazole were utilized, showcasing their role in developing compounds with potential anti-diabetic properties (Ibraheem et al., 2020).

Industrial and Material Science Applications

- Corrosion Inhibition : Derivatives of 5-(chloromethyl)-1-ethyl-1H-pyrazole demonstrated effectiveness as corrosion inhibitors for steel in acidic environments, indicating their potential in industrial applications (Ouali et al., 2013).

- Synthesis of Palladium Complexes : Substituted pyrazole palladium complexes, including those related to 5-(chloromethyl)-1-ethyl-1H-pyrazole, were synthesized and used as catalysts in ethylene polymerization, producing high-density polyethylene (Li et al., 2002).

安全和危害

未来方向

属性

IUPAC Name |

5-(chloromethyl)-1-ethylpyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2/c1-2-9-6(5-7)3-4-8-9/h3-4H,2,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXLXOKBFCXKMET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(chloromethyl)-1-ethyl-1H-pyrazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 6-[4-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1359516.png)

![Ethyl 8-[4-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate](/img/structure/B1359517.png)